molecular formula C8H15Cl2N3 B1379364 (Trimethylpyrimidin-5-yl)methanamine dihydrochloride CAS No. 1803609-88-2

(Trimethylpyrimidin-5-yl)methanamine dihydrochloride

Cat. No.: B1379364
CAS No.: 1803609-88-2
M. Wt: 224.13 g/mol
InChI Key: UYNYJIDPMZOMAA-UHFFFAOYSA-N
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Description

(Trimethylpyrimidin-5-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C8H14ClN3. It is known for its applications in various scientific research fields due to its unique chemical properties. The compound is typically found in a powdered form and is used in both academic and industrial research settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Trimethylpyrimidin-5-yl)methanamine dihydrochloride involves the reaction of 2,4,6-trimethylpyrimidine with methanamine in the presence of hydrochloric acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the purity and yield of the final product .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions: (Trimethylpyrimidin-5-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(Trimethylpyrimidin-5-yl)methanamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Trimethylpyrimidin-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • (Trimethylpyrimidin-5-yl)methanol
  • (Trimethylpyrimidin-5-yl)acetic acid
  • (Trimethylpyrimidin-5-yl)ethylamine

Comparison: (Trimethylpyrimidin-5-yl)methanamine dihydrochloride is unique due to its specific methanamine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it particularly valuable in certain research and industrial applications .

Properties

IUPAC Name

(2,4,6-trimethylpyrimidin-5-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-5-8(4-9)6(2)11-7(3)10-5;;/h4,9H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNYJIDPMZOMAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)C)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803609-88-2
Record name (trimethylpyrimidin-5-yl)methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Trimethylpyrimidin-5-yl)methanamine dihydrochloride
Reactant of Route 2
(Trimethylpyrimidin-5-yl)methanamine dihydrochloride
Reactant of Route 3
(Trimethylpyrimidin-5-yl)methanamine dihydrochloride
Reactant of Route 4
(Trimethylpyrimidin-5-yl)methanamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
(Trimethylpyrimidin-5-yl)methanamine dihydrochloride
Reactant of Route 6
(Trimethylpyrimidin-5-yl)methanamine dihydrochloride

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